

Application Notes and Protocols for IR-825 in Photoacoustic Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye **IR-825** as a contrast agent in photoacoustic (PA) imaging. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed protocols and quantitative data to facilitate the application of **IR-825** in preclinical research, particularly in the context of cancer theranostics.

Introduction to IR-825 in Photoacoustic Imaging

IR-825 is a heptamethine cyanine dye characterized by strong optical absorption in the near-infrared (NIR) window, typically around 825 nm. This property makes it an excellent candidate for photoacoustic imaging, a non-invasive imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. When **IR-825** molecules are excited by a pulsed laser, they undergo rapid thermal expansion, generating ultrasonic waves that can be detected to form a high-resolution image.

The native form of **IR-825** has limitations, including poor water solubility and a short circulation half-life. To overcome these challenges, **IR-825** is often encapsulated or conjugated with various biocompatible nanoparticles. These nanoparticle formulations not only improve its stability and pharmacokinetic profile but also enable targeted delivery to specific tissues, such as tumors, through passive (Enhanced Permeability and Retention - EPR effect) or active targeting strategies. This targeted delivery enhances the photoacoustic signal at the site of interest, leading to improved image contrast and diagnostic accuracy.

Key Applications

The primary application of **IR-825** in photoacoustic imaging is in the field of oncology. As a potent photoacoustic contrast agent, it is utilized for:

- Tumor Visualization and Delineation: Nanoparticle-formulated **IR-825** accumulates in tumor tissues, allowing for clear visualization and precise delineation of tumor margins.
- Image-Guided Photothermal Therapy (PTT): **IR-825** is also a photothermal agent, meaning it can convert absorbed laser energy into heat. This property is exploited in photothermal therapy, where the localized hyperthermia induced by laser irradiation of **IR-825**-loaded nanoparticles can lead to tumor ablation. Photoacoustic imaging can be used to monitor the temperature changes and the therapeutic response in real-time.
- Theranostics: The dual functionality of **IR-825** as both an imaging and therapeutic agent makes it a powerful tool for cancer theranostics, enabling simultaneous diagnosis and treatment.

Quantitative Data Summary

The following table summarizes key quantitative data for different **IR-825** based nanoparticle formulations used in photoacoustic imaging and related applications.

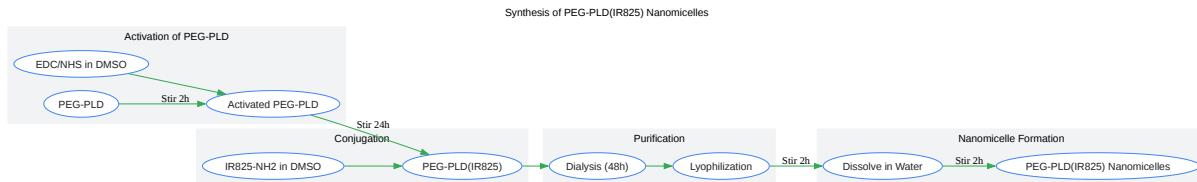
Nanoparticle Formulation	Particle Size (nm)	Zeta Potential (mV)	Drug Loading Rate (%)	Photothermal Conversion Efficiency (%)	Key Application(s)	Reference
PEG-PLD(IR825)	~110	-15.2	~21.0	High	NIR Fluorescence Imaging-Guided Photothermal Cancer Therapy	[1] [2]
HSA-Gd-IR825 Nanocomplex	Not Specified	Not Specified	Not Specified	High NIR Absorbance	Dual-Modal (Fluorescence/MR) Imaging Guided Photothermal Therapy to Inhibit Lymphatic Metastasis	[3]
IR-820 loaded PLGA Nanoparticles	~103	Not Specified	84-96 (for IR-820)	Not Specified	Photothermal Therapy of Triple-Negative Breast Cancer	[4]

Experimental Protocols

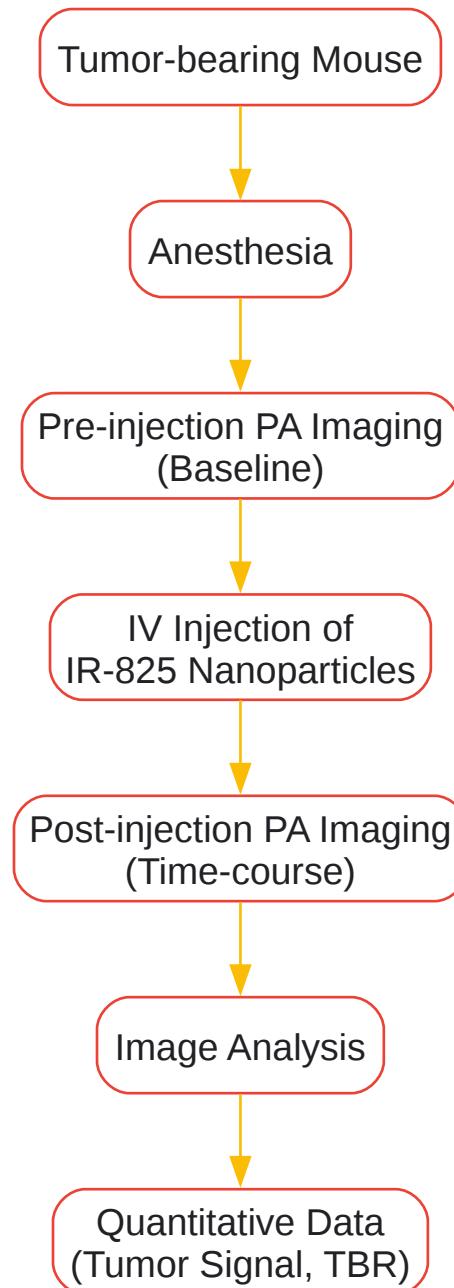
Protocol 1: Synthesis of PEG-PLD(IR825) Polymeric Nanomicelles

This protocol describes the synthesis of amphiphilic **IR-825**-conjugated block copolymers that self-assemble into polymeric nanomicelles.[1][2]

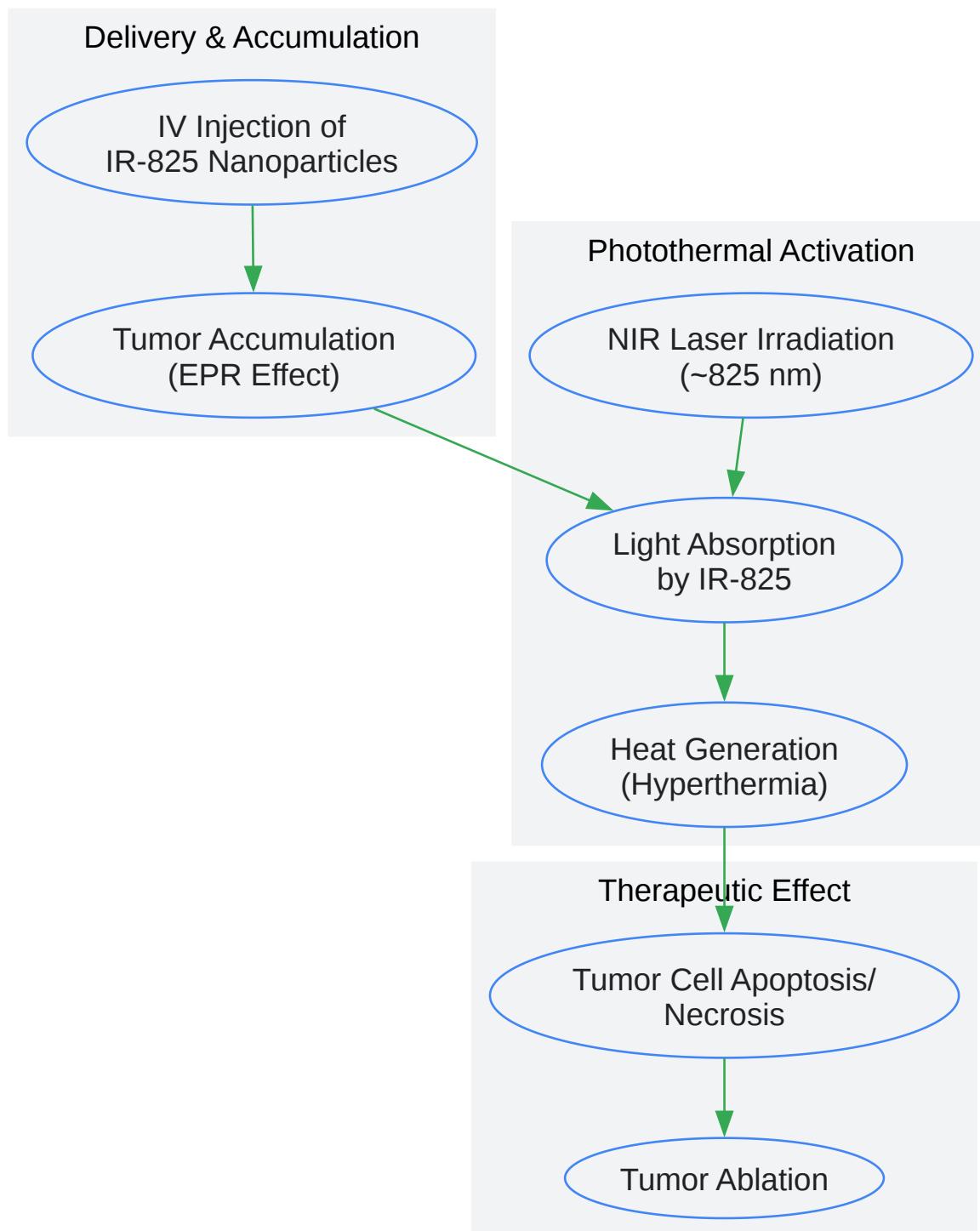
Materials:


- Methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD)
- IR825-NH₂
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
- N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO = 3500 Da)
- Deionized water

Procedure:


- Dissolve PEG-PLD, EDC·HCl, and NHS in DMSO.
- Stir the solution at room temperature for 2 hours to activate the carboxyl groups of the PLD block.
- Add a solution of IR825-NH₂ in DMSO to the reaction mixture.
- Allow the reaction to proceed for 24 hours at room temperature in the dark.
- Dialyze the resulting solution against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and byproducts.
- Lyophilize the purified solution to obtain the PEG-PLD(IR825) amphiphilic polymer.

- To form nanomicelles, dissolve the lyophilized polymer in deionized water and stir for 2 hours.


Diagram of Synthesis Workflow for PEG-PLD(IR825) Nanomicelles

In Vivo Photoacoustic Imaging Workflow

Nanoparticle-Enhanced Photothermal Effect

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for IR-825 in Photoacoustic Imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554104#ir-825-applications-in-photoacoustic-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com